molecular formula C8H8O5 B1580865 Methyl 2,4,6-trihydroxybenzoate CAS No. 3147-39-5

Methyl 2,4,6-trihydroxybenzoate

Cat. No.: B1580865
CAS No.: 3147-39-5
M. Wt: 184.15 g/mol
InChI Key: AQDIJIAUYXOCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4,6-trihydroxybenzoate: , also known as methyl gallate, is an organic compound with the molecular formula C8H8O5. It is a derivative of gallic acid and is commonly found in various plants. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties .

Mechanism of Action

Methyl 2,4,6-trihydroxybenzoate is a metabolite of 2,4,6-trihydroxybenzoate . It exhibits properties as an antioxidant, lipid-lowering, and anticancer activities . This article will delve into the mechanism of action of this compound.

Target of Action

It’s known that this compound exhibits antioxidant, lipid-lowering, and anticancer activities , suggesting it may interact with targets involved in oxidative stress, lipid metabolism, and cell proliferation.

Biochemical Analysis

Biochemical Properties

Methyl 2,4,6-trihydroxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress . Additionally, this compound interacts with lipid metabolism enzymes, contributing to its lipid-lowering effects . These interactions highlight the compound’s potential in modulating biochemical pathways and maintaining cellular homeostasis.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antioxidant properties help protect cells from oxidative damage, thereby preserving cellular function . Furthermore, this compound has been shown to modulate gene expression related to lipid metabolism, which can influence cellular lipid levels and overall metabolic health .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and proteins, to exert its effects. For instance, it can inhibit or activate enzymes involved in oxidative stress and lipid metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s diverse biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antioxidant and lipid-lowering effects, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and lipid-lowering activities . At higher doses, this compound may cause toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects underscore the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and lipid metabolism . The compound’s antioxidant properties help reduce oxidative damage, while its lipid-lowering effects are mediated through interactions with lipid metabolism enzymes . These metabolic pathways highlight the compound’s potential in modulating metabolic health and preventing disease.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The compound’s distribution within cells is crucial for its biochemical effects, as it needs to reach specific cellular compartments to exert its actions .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can interact with the appropriate biomolecules and exert its biochemical effects effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Methyl 2,4,6-trihydroxybenzoate can be synthesized through the esterification of gallic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: : In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: : Methyl 2,4,6-trihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 2,4,6-trihydroxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Methyl 2,4,6-trihydroxybenzoate is unique due to its specific ester structure, which imparts different solubility and reactivity properties compared to its analogs. Its methyl ester group makes it more lipophilic, enhancing its ability to penetrate biological membranes and exert its effects .

Properties

IUPAC Name

methyl 2,4,6-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDIJIAUYXOCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062867
Record name Benzoic acid, 2,4,6-trihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl 2,4,6-trihydroxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029650
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3147-39-5
Record name Methyl 2,4,6-trihydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3147-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4,6-trihydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4,6-trihydroxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2,4,6-trihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,4,6-trihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2,4,6-TRIHYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFR9ME6WAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl 2,4,6-trihydroxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029650
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174 - 176 °C
Record name Methyl 2,4,6-trihydroxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029650
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4,6-trihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,4,6-trihydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2,4,6-trihydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2,4,6-trihydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2,4,6-trihydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2,4,6-trihydroxybenzoate
Customer
Q & A

Q1: What is the significance of Methyl 2,4,6-trihydroxybenzoate in natural product synthesis?

A1: this compound serves as a crucial starting material in the synthesis of various naturally occurring compounds, particularly resorcylic acid lactones (RALs) [, ]. These RALs, such as LL-Z1640-2, exhibit a range of biological activities, including potent inhibition of protein kinases and tumor growth []. The structure of this compound allows for versatile modifications, making it valuable in constructing the complex frameworks found in RALs and other natural products.

Q2: How is this compound utilized in the synthesis of xanthones?

A2: A study demonstrated the synthesis of naturally occurring xanthones using this compound through thermal condensation reactions with various phenolic compounds like hydroquinone, catechol, and pyrogallol []. This approach highlights the utility of this compound as a building block for creating diverse chemical structures relevant to natural product synthesis.

Q3: What insights do Phloroglucinol Reductases (PGRs) provide about this compound?

A3: Research on PGRs, enzymes involved in anaerobic degradation pathways, revealed their ability to catalyze the reduction of this compound []. This finding suggests a potential metabolic pathway for this compound in certain bacterial species. Understanding the interaction of this compound with PGRs contributes to a broader understanding of enzymatic degradation mechanisms for aromatic compounds.

Q4: What are the challenges and future directions in utilizing this compound for synthesizing bioactive compounds?

A4: While this compound provides a valuable starting point for synthesizing complex molecules, challenges remain in optimizing reaction conditions, improving yields, and achieving stereochemical control during synthesis [, ]. Further research exploring alternative synthetic routes, catalytic processes, and structure-activity relationships is crucial for developing more efficient and versatile approaches to accessing bioactive compounds derived from this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.